molecular formula C24H24N2O6 B3875345 ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate

ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate

Cat. No.: B3875345
M. Wt: 436.5 g/mol
InChI Key: OMUVASJGYRFWCY-AFUMVMLFSA-N
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Description

Ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its intricate structure, which includes a naphthalene ring, a hydrazone linkage, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 2-(2-methoxyphenoxy)acetic acid hydrazide with an aldehyde or ketone to form the hydrazone.

    Esterification: The hydrazone is then reacted with ethyl bromoacetate in the presence of a base to form the ester linkage.

    Naphthalene ring attachment: The final step involves the attachment of the naphthalene ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group.

    Reduction: Reduction reactions can occur at the hydrazone linkage.

    Substitution: Nucleophilic substitution reactions can take place at the ester and naphthalene moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate involves its interaction with various molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the complex structure.

    Naphthalene derivatives: Compounds with a naphthalene ring but different functional groups.

    Hydrazones: Compounds with a hydrazone linkage but different ester or aromatic groups.

Uniqueness: Ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate is unique due to its combination of a naphthalene ring, hydrazone linkage, and ester functional group, which imparts specific chemical and biological properties not found in simpler or less complex analogs.

Properties

IUPAC Name

ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-3-30-24(28)16-32-20-13-12-17-8-4-5-9-18(17)19(20)14-25-26-23(27)15-31-22-11-7-6-10-21(22)29-2/h4-14H,3,15-16H2,1-2H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVASJGYRFWCY-AFUMVMLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Reactant of Route 2
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Reactant of Route 3
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Reactant of Route 4
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[1-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl]oxyacetate

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